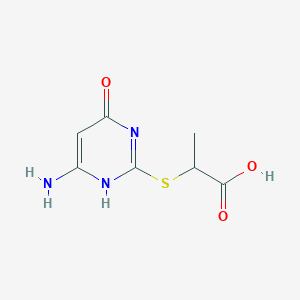

Acide 2-((6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

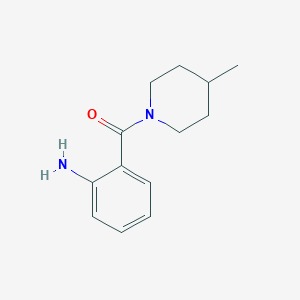

“2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid” is a chemical compound with the CAS Number: 532954-30-6. It has a molecular weight of 215.23 and its IUPAC name is 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .Applications De Recherche Scientifique

Activité antivirale

Ce composé a été étudié pour ses propriétés antivirales. Une série de nouveaux composés synthétisés en remplaçant la partie acide glutamique du Pémétrexed (un médicament commercial) par diverses amines a montré une activité antivirale plus élevée contre le virus de la maladie de Newcastle, un paramyxovirus aviaire . Cela suggère un potentiel pour le développement de nouveaux traitements antiviraux.

Assemblages supramoléculaires

Le dérivé du composé, la 2-uréido-4[1H]-6-méthyl-pyrimidinone (UPy), est connu pour ses constantes d'association élevées et a été largement utilisé dans la création d'assemblages et de matériaux supramoléculaires fonctionnels . Cela indique son utilité dans les applications de science des matériaux et d'ingénierie.

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.

Mode of Action

It has been reported that a similar compound, a ureido-pyrimidone based aspartic acid derivative, exhibits ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid may interact with its targets in a similar manner, potentially altering their function or structure in response to changes in pH.

Pharmacokinetics

As a small molecule with a molecular weight of 21523 , it’s likely to have good bioavailability and be well-absorbed in the body.

Result of Action

It’s known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have potential therapeutic applications.

Action Environment

The action of 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid can be influenced by various environmental factors. For instance, the pH-responsive behavior of similar compounds suggests that changes in pH could significantly affect the compound’s action . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other substances in the environment.

Avantages Et Limitations Des Expériences En Laboratoire

AOPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. In addition, AOPP has a wide range of applications, and can be used in a variety of experiments. However, AOPP also has some limitations. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.

Orientations Futures

The potential applications of AOPP are numerous, and there are many avenues for further research. One potential area of research is the development of new drugs that utilize AOPP as an active ingredient. Another potential area of research is the development of new therapeutic agents that utilize AOPP as a target. Additionally, further research could be conducted to investigate the biochemical and physiological effects of AOPP, and to further elucidate its mechanism of action. Finally, further research could be conducted to investigate the potential uses of AOPP in the production of pharmaceuticals, and in organic synthesis.

Méthodes De Synthèse

AOPP can be synthesized via the condensation reaction of thiopropionic acid and 6-amino-4-oxo-1,4-dihydropyrimidine. This reaction is catalyzed by an acid catalyst, such as hydrochloric acid, and is carried out at a temperature of around 100°C. The reaction produces a white solid, which is then purified by recrystallization.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNYFRYBPPHFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378261 |

Source

|

| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532954-30-6 |

Source

|

| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)

![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)